molecular formula C10H20N2 B13157614 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine

3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine

Cat. No.: B13157614
M. Wt: 168.28 g/mol
InChI Key: QPMVWSUNTYBPJE-UHFFFAOYSA-N
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Description

3-Ethyl-3-azabicyclo[331]nonan-9-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . The reaction conditions often include the use of acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene in the presence of potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Raney nickel: For catalytic hydrogenation.

    Sodium triacetoxyhydridoborate: For reductive amination.

    Acetyl and chloroacetyl chlorides: For forming amides.

    Thiophosgene: For forming isothiocyanates.

Major Products

The major products formed from these reactions include amides, Schiff bases, isothiocyanates, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine is unique due to its specific ethyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-ethyl-3-azabicyclo[3.3.1]nonan-9-amine

InChI

InChI=1S/C10H20N2/c1-2-12-6-8-4-3-5-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3

InChI Key

QPMVWSUNTYBPJE-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CCCC(C1)C2N

Origin of Product

United States

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